(2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyrrolidine ring with a naphthalene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the naphthalene sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid include other sulfonyl-substituted pyrrolidines and naphthalene derivatives. Examples include dichloroaniline and other naphthalene sulfonates.
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H15NO5S |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO5S/c17-12-8-14(15(18)19)16(9-12)22(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,14,17H,8-9H2,(H,18,19)/t12-,14+/m1/s1 |
InChI Key |
IEMGTWXFCBVWDG-OCCSQVGLSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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